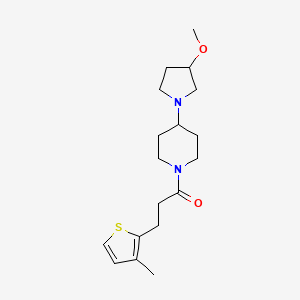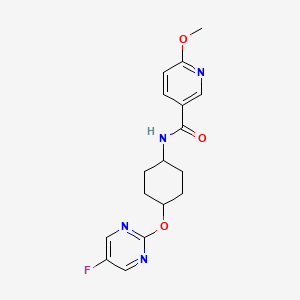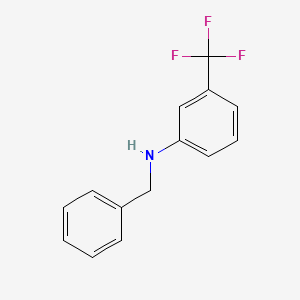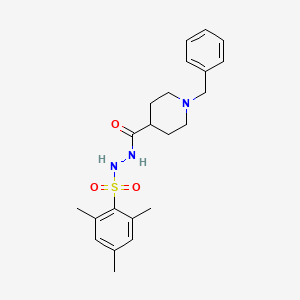
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of compounds related to 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one, the synthesis methods can vary. For instance, a series of novel chromen-2-one derivatives were synthesized using reductive amination involving sodium cyanoborohydride in methanol . Similarly, a set of 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives were designed and synthesized, characterized by various spectroscopic techniques . These methods highlight the importance of careful design and execution in the synthesis of complex molecules.
Molecular Structure Analysis
Characterization of molecular structures is crucial in understanding the properties and potential applications of new compounds. Techniques such as IR, 1H NMR, 13C NMR, mass spectroscopy, and X-ray crystallography are commonly used. For example, the crystal structure of a chlorobenzene sulfonyl derivative was determined using X-ray crystallography, revealing that the piperidine ring adopts a chair conformation . This level of structural detail is essential for the rational design of compounds with desired biological activities.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. The kinetics and mechanism of transformation reactions can provide insights into the stability and reactivity of a compound. A study on the transformation of an isothiuronium bromide derivative to a thiazolidin-4-one revealed the influence of pH and the presence of amine buffers on the reaction rate . Understanding these reaction mechanisms is vital for predicting the behavior of similar compounds under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. These properties are important for the practical application of the compound in various fields, including pharmaceuticals. For instance, the antimicrobial activity of chromen-2-one derivatives was assessed, and their inhibitory potency was correlated with their molecular structure . Similarly, the anti-HIV-1 RT and antimicrobial activities of quinolin-1(2H)-yl derivatives were evaluated, demonstrating the significance of structure-activity relationships .
科学的研究の応用
Synthesis and Characterization
Compounds with structural elements similar to the one have been synthesized for various purposes, including exploring their antimicrobial properties. For example, Prakash et al. (2013) synthesized [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiozolidin-4-ones, characterized them using NMR spectral techniques, and assessed their antimicrobial activities. These compounds showed activity against bacterial and fungal strains, indicating the potential for development into antimicrobial agents (Prakash, Pandiarajan, & Kumar, 2013).
Chemical Structure and Biological Activity
Research has delved into the relationship between chemical structure and biological activity, exploring how modifications in the molecular structure can influence the interaction with biological targets. Abramson et al. (1974) investigated the affinity of various esters for acetylcholine receptors, providing insights into how structural changes affect biological efficacy. This research underscores the importance of structural design in developing compounds with targeted biological activities (Abramson, Barlow, Franks, & Pearson, 1974).
Catalysis and Synthetic Applications
Compounds like the one of interest are used in catalytic processes and synthetic applications. For instance, Mani et al. (2014) reported on FeCl3-catalyzed C-N coupling reactions between cyclic ethers and heterocyclic amines, demonstrating the utility of similar compounds in facilitating chemical syntheses. This work highlights the role of such molecules in enabling the construction of complex chemical structures through catalytic processes (Mani, Mohamed, Karakkakal, & Khan, 2014).
Antimicrobial and Insecticidal Activities
The antimicrobial and insecticidal potential of compounds structurally related to "1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one" is a significant area of research. Chauret et al. (1996) isolated neolignans from Piper decurrens with potent insecticidal activity, suggesting that similar compounds could be explored for pest control applications (Chauret, Bernard, Arnason, Durst, Krishnamurty, Sánchez-Vindas, Moreno, Román, & Poveda, 1996).
特性
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-14-8-12-23-17(14)3-4-18(21)19-9-5-15(6-10-19)20-11-7-16(13-20)22-2/h8,12,15-16H,3-7,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLZISRBWFBYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)


![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)

![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)
![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)
![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2518457.png)

